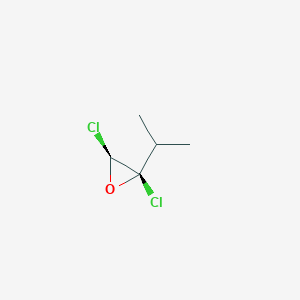
Alachlor-d13
Overview
Description
Alachlor-d13 is a deuterated analog of the herbicide alachlor. It is primarily used as an internal standard in analytical chemistry, particularly for the estimation of alachlor in environmental samples. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in various analytical techniques due to its distinct mass difference from the non-deuterated form .
Mechanism of Action
Target of Action
Alachlor-d13 is a deuterated analog of the herbicide alachlor . The primary targets of this compound are the same as those of alachlor, which are certain enzymes involved in the biosynthesis of fatty acids, essential for plant growth and development .
Mode of Action
This compound, like alachlor, works by inhibiting the growth of susceptible plants. It blocks the biosynthesis of fatty acids, which are essential for plant growth and development . This inhibition disrupts the normal growth processes of the plant, leading to its eventual death.
Biochemical Pathways
The degradation pathway of alachlor has been studied using GC-MS analysis . Alachlor is initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which is further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively. 2,6-Diethylaniline is transformed into N-(2,6-diethylphenyl) formamide . This is a first-reported intermediate during the degrading pathway of alachlor by a single isolate .
Pharmacokinetics
It’s known that alachlor, the non-deuterated analog, has a relatively low persistence in soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .
Result of Action
The result of this compound’s action is the inhibition of plant growth. By blocking the biosynthesis of fatty acids, this compound disrupts the normal growth processes of the plant, leading to its eventual death .
Action Environment
This compound, like alachlor, is a persistent contaminant in ground and surface waters . Its action, efficacy, and stability can be influenced by various environmental factors such as soil type, temperature, and rainfall. Due to its wide usage, direct application on the ground, high solubility in water, and moderate persistence, alachlor and its metabolites have been detected in various environments .
Biochemical Analysis
Cellular Effects
Alachlor, the parent compound of Alachlor-d13, has been shown to increase the leakage of previously absorbed orthophosphate from the roots of certain plants . It’s also known to break down intracellular calcium homeostasis and lead to cell cycle arrest in bovine mammary gland epithelial cells
Molecular Mechanism
It is known that alachlor, the parent compound, is a chloroacetanilide herbicide
Temporal Effects in Laboratory Settings
It is known that alachlor, the parent compound, has a half-life of over 70 days in soil and 808 to 1518 days in water
Dosage Effects in Animal Models
It is known that alachlor, the parent compound, has harmful and genotoxic effects, leading to mutagenic changes and infertility in animals
Metabolic Pathways
It is known that alachlor, the parent compound, is degraded by various physicochemical processes as well as by different microbial strains existing in the soil . The degradation results in the formation of different types of metabolites following different metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alachlor-d13 involves the incorporation of deuterium into the alachlor molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in alachlor with deuterium atoms using deuterated solvents or reagents under specific conditions.
Chemical Synthesis: Starting from deuterated precursors, the synthesis follows the same pathway as the non-deuterated alachlor, ensuring that deuterium is incorporated at the desired positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product, which is essential for its use as an analytical standard .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced under specific conditions, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Alachlor-d13 is widely used in scientific research due to its unique properties:
Environmental Studies: this compound is used to study the environmental fate and transport of alachlor, helping researchers understand its persistence and degradation in various ecosystems.
Toxicology: The compound is used in toxicological studies to assess the impact of alachlor on human health and the environment.
Comparison with Similar Compounds
Alachlor: The non-deuterated form of Alachlor-d13, widely used as a herbicide.
Metolachlor: Another chloroacetanilide herbicide with similar applications and mode of action.
Acetochlor: A related herbicide with similar chemical structure and use in agriculture
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium content, which makes it an invaluable tool in analytical chemistry. The mass difference between this compound and its non-deuterated counterpart allows for precise quantification and analysis in complex environmental samples .
Properties
IUPAC Name |
2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGPAVHZFQHGE-PTKGBVOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583583 | |
| Record name | Alachlor-d13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015856-63-9 | |
| Record name | Alachlor-d13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015856-63-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)



![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)



